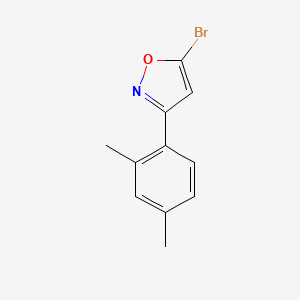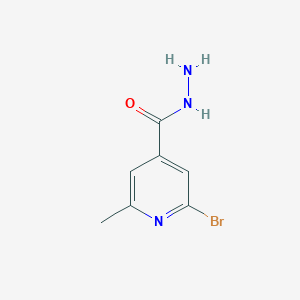
2-Bromo-6-methylpyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) is a chemical compound with the molecular formula C7H8BrN3O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and a hydrazide functional group at the carboxylic acid position of the pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) typically involves the bromination of 6-methylpyridine-2-carboxylic acid followed by the conversion of the resulting 2-bromo-6-methylpyridine-4-carboxylic acid to its hydrazide derivative. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The hydrazide formation is achieved by reacting the brominated carboxylic acid with hydrazine hydrate under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, reduction may produce amines, and substitution or coupling reactions may result in various substituted pyridine derivatives .
Applications De Recherche Scientifique
4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine and hydrazide groups can interact with specific amino acid residues in the enzyme, leading to inhibition of enzyme activity. The compound may also interact with other molecular targets such as receptors or ion channels, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinecarboxylicacid,2-chloro-6-methyl-,hydrazide: Similar structure but with a chlorine atom instead of bromine.
4-Pyridinecarboxylicacid,2-bromo-6-ethyl-,hydrazide: Similar structure but with an ethyl group instead of a methyl group.
4-Pyridinecarboxylicacid,2-bromo-6-methyl-,amide: Similar structure but with an amide group instead of a hydrazide group.
Uniqueness
4-Pyridinecarboxylicacid,2-bromo-6-methyl-,hydrazide(9CI) is unique due to the presence of both bromine and hydrazide functional groups, which confer specific reactivity and biological activity.
Propriétés
Numéro CAS |
25462-93-5 |
|---|---|
Formule moléculaire |
C7H8BrN3O |
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
2-bromo-6-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-5(7(12)11-9)3-6(8)10-4/h2-3H,9H2,1H3,(H,11,12) |
Clé InChI |
WPPIXMGCGJAAGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)Br)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


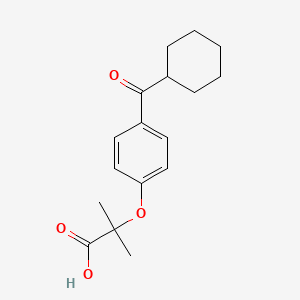
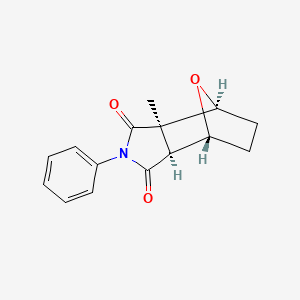
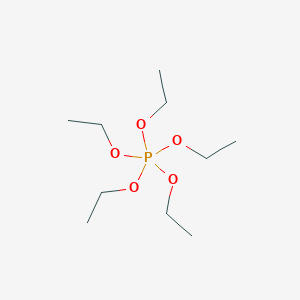
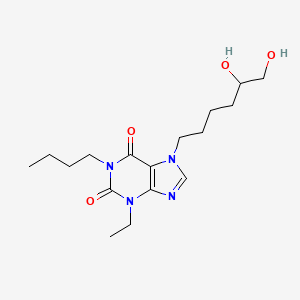
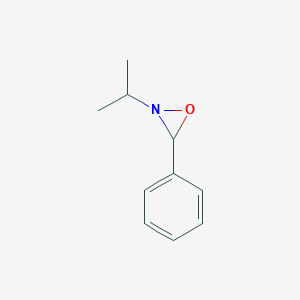
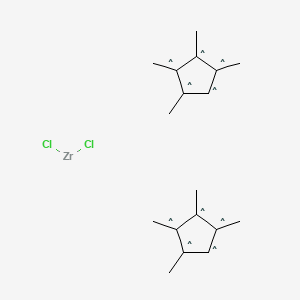
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
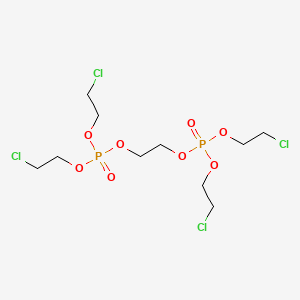
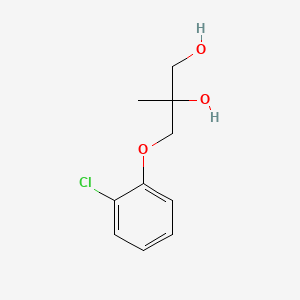
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
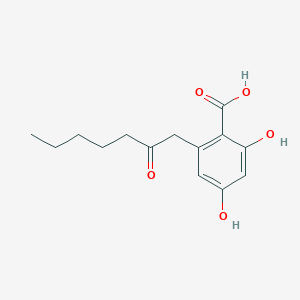
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
